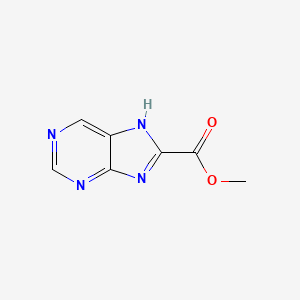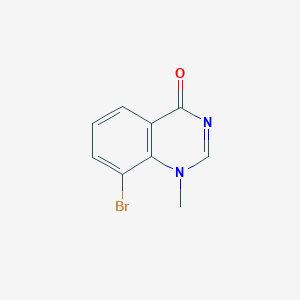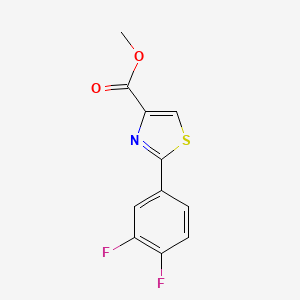
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H15BrN4. It is a derivative of pyridine and piperazine, featuring a bromine atom at the 5-position of the pyridine ring and a 4-methylpiperazin-1-yl group at the 3-position. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine typically involves the following steps:
Bromination: The starting material, 2-aminopyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Piperazine Substitution: The brominated intermediate is then reacted with 4-methylpiperazine under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperazine ring or the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the bromine atom is replaced by a new carbon-carbon bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the piperazine or pyridine rings.
Coupling Reactions: Formation of biaryl or other coupled products.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.
Biology: Employed in the study of biological pathways and mechanisms, often as a ligand or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials and chemicals for various industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-2-(piperazin-1-yl)pyridine: Similar structure but without the methyl group on the piperazine ring.
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine: Similar structure but without the methyl group on the piperazine ring.
Uniqueness
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine is unique due to the presence of both the bromine atom and the 4-methylpiperazin-1-yl group. This combination can enhance its chemical reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H15BrN4 |
|---|---|
Molekulargewicht |
271.16 g/mol |
IUPAC-Name |
5-bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H15BrN4/c1-14-2-4-15(5-3-14)9-6-8(11)7-13-10(9)12/h6-7H,2-5H2,1H3,(H2,12,13) |
InChI-Schlüssel |
CZYZBTPFDNFXEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(N=CC(=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/no-structure.png)

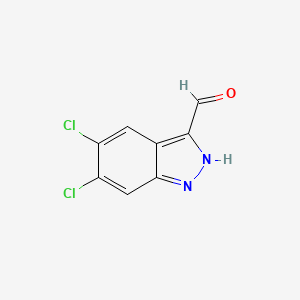
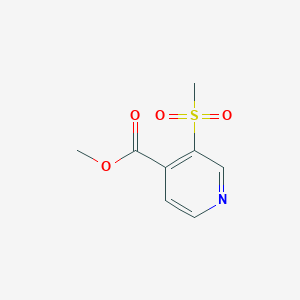
![Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
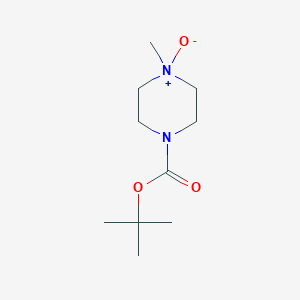
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)
